

# Application Note: Quantification of Fluvastatin Lactone in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Fluvastatin Lactone

Cat. No.: B562912

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## Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **fluvastatin lactone** in human plasma. Fluvastatin, a competitive inhibitor of HMG-CoA reductase, is administered as an active hydroxy acid but can exist in equilibrium with its lactone form. Accurate quantification of the lactone is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for high-throughput bioanalysis.

## Introduction

Fluvastatin is a widely prescribed lipid-lowering agent used in the treatment of hypercholesterolemia.[1][2] Like many other statins, fluvastatin is a carboxylic acid that can undergo intramolecular esterification to form a lactone ring. While the open-acid form is the pharmacologically active moiety, the lactone form can be present in biological matrices and may serve as a prodrug, converting back to the active acid. Therefore, the simultaneous or individual quantification of both forms is essential for a comprehensive understanding of fluvastatin's pharmacokinetics. This protocol provides a validated method for the specific and sensitive quantification of **fluvastatin lactone** in human plasma.

## Experimental Protocols

### Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of **fluvastatin lactone** from plasma samples.

- Allow plasma samples to thaw to room temperature.
- To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., fluvastatin-d6 or a structurally similar compound like rosuvastatin).
- Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 13,500 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 120 µL of the mobile phase starting condition (e.g., 70% Mobile Phase A and 30% Mobile Phase B).
- Centrifuge again at 13,500 rpm for 10 minutes at 4°C to remove any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

### Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

- LC System: Agilent 1290 Infinity Binary LC or equivalent
- Column: Agilent Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Gradient Elution:
  - 0.0 min: 30% B
  - 1.0 min: 30% B
  - 1.5 min: 95% B
  - 3.5 min: 95% B
  - 3.6 min: 30% B
  - 5.0 min: 30% B

## Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MS System: Agilent 6490 Triple Quadrupole Mass Spectrometer or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
  - **Fluvastatin Lactone:** To be determined empirically. The precursor ion will be  $[M+H]^+$ . The product ion will be a characteristic fragment.
  - Internal Standard (e.g., Fluvastatin-d6 acid form): 418.1 → 272.1
- Key MS Parameters:
  - Gas Temperature: 350°C

- Gas Flow: 14 L/min
- Nebulizer: 35 psi
- Sheath Gas Temperature: 350°C
- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 4000 V
- Nozzle Voltage: 300 V

## Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and assessing precision and accuracy using quality control (QC) samples at three concentration levels.

Table 1: Calibration Curve for **Fluvastatin Lactone**

Concentration (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	Accuracy (%)	Precision (%RSD)
0.5 (LLOQ)	Value	98.5	8.2
1	Value	101.2	6.5
5	Value	99.8	4.1
10	Value	102.5	3.5
50	Value	97.9	2.8
100	Value	100.8	2.1
200	Value	99.3	1.9

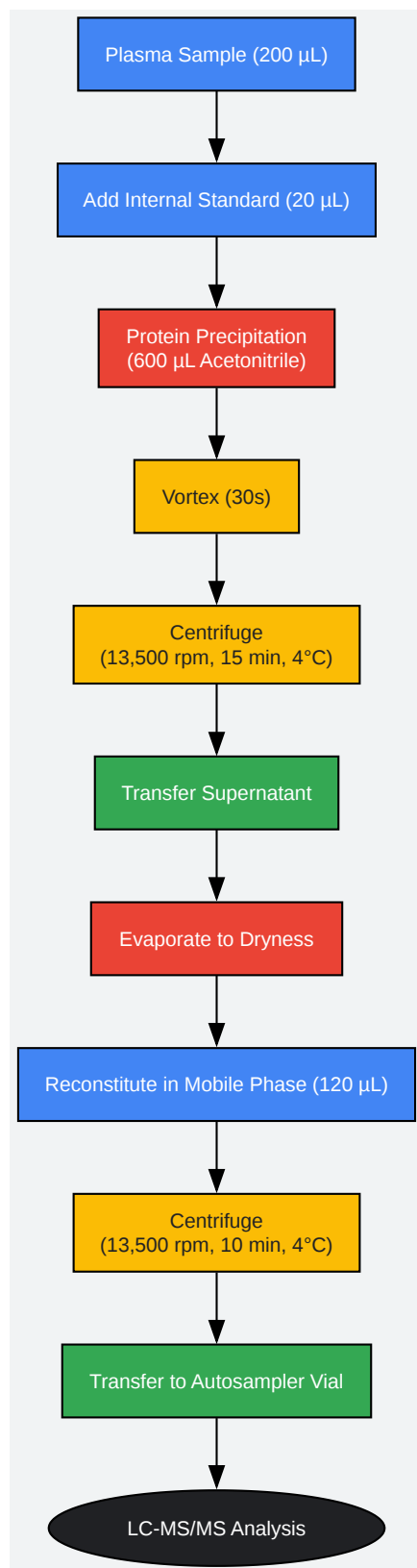
Linear Range: 0.5 - 200 ng/mL Correlation Coefficient ( $r^2$ ): >0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC Level	Nominal Conc. (ng/mL)	Intra-day (n=6)	Inter-day (n=18)
Accuracy (%)	Precision (%RSD)		
Low	1.5	103.1	5.7
Medium	75	98.6	3.2
High	150	101.4	2.5

Acceptance criteria: Accuracy within  $\pm 15\%$  ( $\pm 20\%$  for LLOQ) of the nominal value, and precision (%RSD)  $\leq 15\%$  ( $\leq 20\%$  for LLOQ).

## Visualizations



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Caption: Experimental workflow for plasma sample preparation.



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Caption: Relationship between **fluvastatin lactone** and its active acid form.

## Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **fluvastatin lactone** in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it well-suited for pharmacokinetic studies and routine bioanalytical applications in drug development and clinical research. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

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## References

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